N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound featuring a thiazole ring and a thiazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazole Ring: Starting with 2-chlorobenzylamine and thiourea, the thiazole ring is formed through a cyclization reaction under acidic conditions.
Synthesis of the Thiazolidinone Moiety: This involves the reaction of 4-methylbenzaldehyde with thioglycolic acid to form the thiazolidinone ring.
Coupling Reaction: The final step involves coupling the thiazole and thiazolidinone intermediates using acetic anhydride as a coupling agent under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole and thiazolidinone rings can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly at the chlorobenzyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further biological studies.
Medicine
In medicinal chemistry, this compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its mechanism of action involves the inhibition of specific enzymes and pathways that are crucial for the proliferation of cancer cells.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, ultimately resulting in the desired biological effect, such as the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-4-methylbenzamide
- N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamide
- N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-3-nitrobenzamide
Uniqueness
Compared to similar compounds, N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide stands out due to its dual thiazole and thiazolidinone rings, which confer unique chemical and biological properties. This structural complexity allows for a broader range of interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H18ClN3O2S3 |
---|---|
Molecular Weight |
500.1 g/mol |
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C23H18ClN3O2S3/c1-14-6-8-15(9-7-14)10-19-21(29)27(23(30)32-19)13-20(28)26-22-25-12-17(31-22)11-16-4-2-3-5-18(16)24/h2-10,12H,11,13H2,1H3,(H,25,26,28)/b19-10- |
InChI Key |
RBGISUGSPLTBAA-GRSHGNNSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.